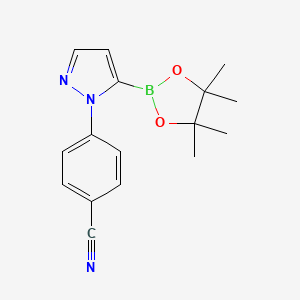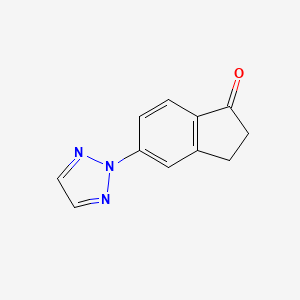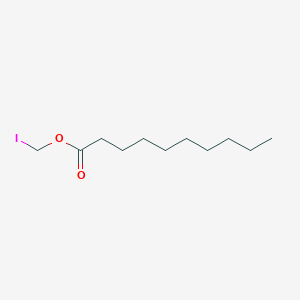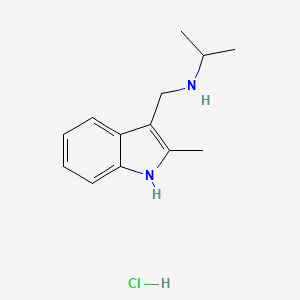
N-((2-甲基-1H-吲哚-3-基)甲基)丙胺盐酸盐
描述
“N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” is a compound that contains an indole moiety. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many biological processes .
Molecular Structure Analysis
The molecular structure of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would consist of an indole ring attached to a propylamine group via a methylene bridge. The indole ring would have a methyl group attached to it .Chemical Reactions Analysis
Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position and nucleophilic substitution at the nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would depend on its specific structure. Indole itself is a crystalline solid that is slightly soluble in water .科学研究应用
合成和化学性质
- N-((2-甲基-1H-吲哚-3-基)甲基)丙胺盐酸盐已参与了简便的合成过程。例如,使用改良的Nef反应和脱硫化处理制备了(R)-1-(1H-吲哚-3-基)丙胺,提供了一种经济高效且节省时间的方法 (Peng et al., 2013)。
药理学方面
- 这种化合物的衍生物已被探索其作为胆碱酯酶和单胺氧化酶抑制剂的潜力,展示了该化合物在药理研究中的多功能性 (Bautista-Aguilera et al., 2014)。
抗菌应用
- 某些衍生物已展示出显著的抗菌活性,突显了该化合物在开发新的抗菌剂中的潜力 (Anekal & Biradar, 2012)。
脂肪酶催化的动力学分辨
- 该化合物已被用于脂肪酶催化的动力学分辨,展示了其在生产对映富集产品中的应用,这在药物合成和研究中至关重要 (Borowiecki, Dranka, & Ochal, 2017)。
有机合成和表征
- 它已被用于各种有机合成过程,产生多样的衍生物。这些衍生物被表征为在不同领域,包括医学和材料科学中的潜在应用 (Roman, 2013)。
生物活性和细胞毒性
- 对该化合物的甲基-5-(羟甲基)-2-呋喃羧酸酯衍生物的研究揭示了强大的生物活性,包括对癌细胞系的细胞毒性,显示了其在癌症研究中的潜力 (Phutdhawong et al., 2019)。
未来方向
The study of indole derivatives is a very active area of research due to their wide range of biological activities. Future research on “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” could involve exploring its potential biological activities and developing methods for its synthesis .
作用机制
Target of Action
Similar compounds have been known to interact with tubulin .
Mode of Action
This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal cell cycle, particularly arresting cells in the G2/M phase . This disruption can lead to programmed cell death or apoptosis, a downstream effect of the disrupted microtubule formation .
Result of Action
The result of the compound’s action is the induction of apoptosis in a dose-dependent manner . By inhibiting tubulin polymerization, the compound disrupts normal cell function, leading to cell cycle arrest and ultimately programmed cell death .
生化分析
Biochemical Properties
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with tubulin, a protein that is crucial for cell division. This binding inhibits tubulin polymerization, thereby affecting the mitotic process . Additionally, the compound interacts with various receptors in the cell membrane, influencing signal transduction pathways.
Cellular Effects
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride involves several key interactions at the molecular level. The compound binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of various enzymes, either inhibiting or activating them, which in turn affects cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. For instance, in animal studies, higher doses of the compound have been associated with increased inhibition of tumor growth . At very high doses, toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, may be observed.
Metabolic Pathways
N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux, altering the levels of various metabolites within the cell. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound may localize to specific organelles or compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm where it interacts with tubulin, or to the nucleus where it can influence gene expression. The precise localization can affect the compound’s efficacy and the nature of its biological effects.
属性
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNPRZMPONRPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)
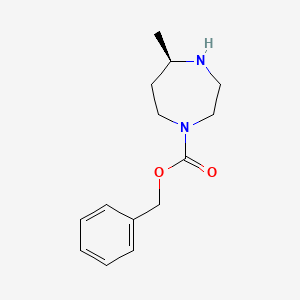

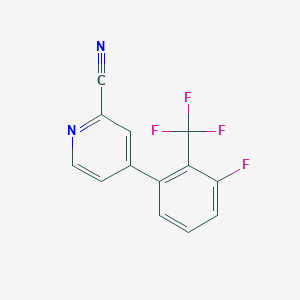

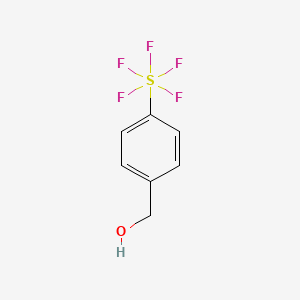
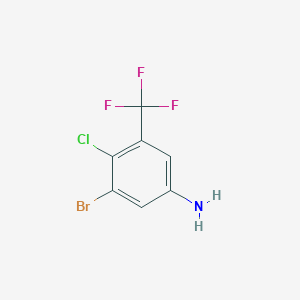

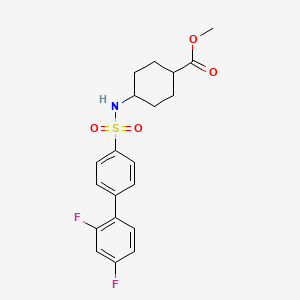
![4-Chloro-1-ethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1396895.png)
![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)
